![molecular formula C11H19NO3S B2366004 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-32-7](/img/structure/B2366004.png)
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that has been used as a recreational drug due to its euphoric effects. However, MDPV has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one acts by blocking the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This results in a euphoric and stimulating effect, which is why 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is often used as a recreational drug. However, this mechanism of action also makes 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one a potential candidate for the treatment of psychiatric disorders, as it can modulate the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of dopamine, which is associated with feelings of pleasure and reward. However, prolonged use of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one can lead to tolerance, dependence, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in laboratory experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its recreational use and potential for abuse make it difficult to obtain and control for experimental purposes. Additionally, the lack of long-term studies on the effects of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one on the brain and body make it difficult to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, including further studies on its potential therapeutic applications in the treatment of psychiatric disorders. This could involve the development of new drugs that are based on the structure of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, but with improved selectivity and reduced potential for abuse. Additionally, more research is needed to understand the long-term effects of 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one on the brain and body, as well as its potential for addiction and dependence.
Méthodes De Synthèse
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is synthesized through a multi-step process that involves the reaction of piperidine with 4-methylpropiophenone, followed by the addition of methylsulfonylmethane and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one.
Applications De Recherche Scientifique
1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play important roles in mood regulation, reward processing, and cognitive function. This makes 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one a potential candidate for the treatment of various psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[4-methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-4-10(13)12-7-5-11(2,6-8-12)9-16(3,14)15/h4H,1,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACDLEYCENPQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C=C)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)
![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)
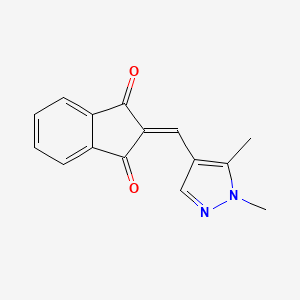
![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)
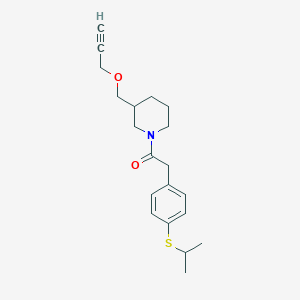

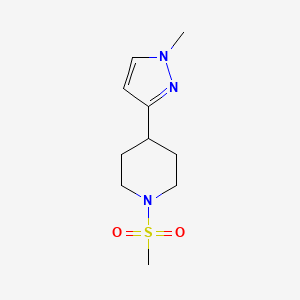
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)
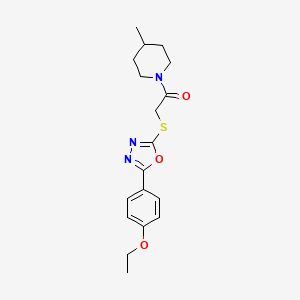


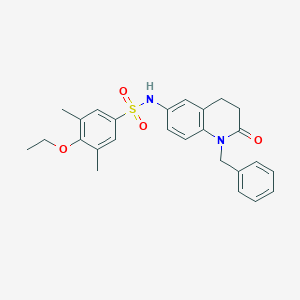
![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)